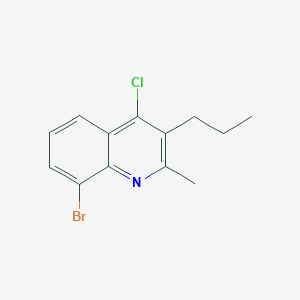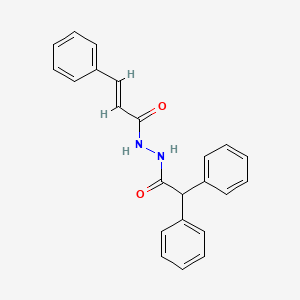![molecular formula C23H14Cl2N2O6 B11529113 2-(3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11529113.png)
2-(3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,4-DICHLOROBENZAMIDO)-4-METHOXYPHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a dichlorobenzamido group, a methoxyphenyl group, and an isoindole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-DICHLOROBENZAMIDO)-4-METHOXYPHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorobenzamido Intermediate: This step involves the reaction of 2,4-dichlorobenzoic acid with an amine to form the dichlorobenzamido intermediate.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired product.
Cyclization to Form Isoindole Ring: The final step involves cyclization to form the isoindole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-DICHLOROBENZAMIDO)-4-METHOXYPHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzamido and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(2,4-DICHLOROBENZAMIDO)-4-METHOXYPHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(2,4-DICHLOROBENZAMIDO)-4-METHOXYPHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzamido group but lacks the methoxyphenyl and isoindole moieties.
4-(3,5-Dichlorobenzamido)-3-hydroxybenzoic Acid: Similar structure but with a hydroxybenzoic acid group instead of the isoindole carboxylic acid.
Uniqueness
2-[3-(2,4-DICHLOROBENZAMIDO)-4-METHOXYPHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H14Cl2N2O6 |
|---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
2-[3-[(2,4-dichlorobenzoyl)amino]-4-methoxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C23H14Cl2N2O6/c1-33-19-7-4-13(10-18(19)26-20(28)15-6-3-12(24)9-17(15)25)27-21(29)14-5-2-11(23(31)32)8-16(14)22(27)30/h2-10H,1H3,(H,26,28)(H,31,32) |
InChI Key |
YTIQZYAUZIHNCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529037.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11529053.png)
![methyl 4-({(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)benzoate](/img/structure/B11529065.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide](/img/structure/B11529068.png)
![4-(4-methylphenyl)-2-[(2Z)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11529069.png)
![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11529076.png)
![2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11529077.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11529080.png)




![methyl 4-(3-{[N'-(3-chloro-4-methylphenyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11529103.png)
